N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of chalcone derivatives Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with 3-(3-phenoxyphenyl)acryloyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent and high-quality production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide: Similar in structure but with a methoxy group instead of a phenoxy group.
N-{4-[3-(2-Methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide: Contains a methoxy group and a methyl group on the benzamide ring.
Uniqueness
N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds.
Properties
CAS No. |
531492-73-6 |
---|---|
Molecular Formula |
C28H21NO3 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-[3-(3-phenoxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H21NO3/c30-27(19-14-21-8-7-13-26(20-21)32-25-11-5-2-6-12-25)22-15-17-24(18-16-22)29-28(31)23-9-3-1-4-10-23/h1-20H,(H,29,31) |
InChI Key |
TYXPBFRRVLTPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.